molecular formula C17H18Cl3N3O B11976507 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea CAS No. 68550-08-3

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea

Katalognummer: B11976507
CAS-Nummer: 68550-08-3
Molekulargewicht: 386.7 g/mol
InChI-Schlüssel: YZEJRSJAGLROJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea typically involves the reaction of benzylamine with a trichloroethyl isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control. Techniques such as crystallization, distillation, and chromatography may be employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-3-(1-benzylamino-2,2,2-trichloro-ethyl)-urea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the trichloroethyl group and the benzylamine moiety. These features may confer unique chemical reactivity and biological activity compared to other urea derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Eigenschaften

CAS-Nummer

68550-08-3

Molekularformel

C17H18Cl3N3O

Molekulargewicht

386.7 g/mol

IUPAC-Name

1-benzyl-3-[1-(benzylamino)-2,2,2-trichloroethyl]urea

InChI

InChI=1S/C17H18Cl3N3O/c18-17(19,20)15(21-11-13-7-3-1-4-8-13)23-16(24)22-12-14-9-5-2-6-10-14/h1-10,15,21H,11-12H2,(H2,22,23,24)

InChI-Schlüssel

YZEJRSJAGLROJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.